![molecular formula C15H19NO4 B104680 [1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate CAS No. 16221-67-3](/img/structure/B104680.png)
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is a synthetic organic compound. Its structure suggests it may have interesting properties due to the presence of phenethyloxy, propynyloxy, and carbamate functional groups. These groups can impart unique chemical and biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate likely involves multiple steps:
Formation of 1-Phenethyloxy-3-(2-propynyloxy)-2-propanol: This could be achieved through the reaction of phenethyl alcohol with propargyl bromide in the presence of a base to form the ether linkage.
Carbamate Formation: The hydroxyl group of the intermediate can be reacted with an isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate can undergo various chemical reactions:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The phenethyloxy and propynyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted ethers or carbamates.
Wissenschaftliche Forschungsanwendungen
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique functional groups.
Industry: Use in the production of polymers, coatings, or pharmaceuticals.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways related to its functional groups, such as carbamate inhibition of cholinesterase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenethyloxy-2-propanol carbamate: Lacks the propynyloxy group.
3-(2-Propynyloxy)-2-propanol carbamate: Lacks the phenethyloxy group.
Uniqueness
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate is unique due to the combination of phenethyloxy, propynyloxy, and carbamate groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
16221-67-3 |
---|---|
Molekularformel |
C15H19NO4 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
[1-(2-phenylethoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C15H19NO4/c1-2-9-18-11-14(20-15(16)17)12-19-10-8-13-6-4-3-5-7-13/h1,3-7,14H,8-12H2,(H2,16,17) |
InChI-Schlüssel |
GIFPZZQQRZLDRV-UHFFFAOYSA-N |
SMILES |
C#CCOCC(COCCC1=CC=CC=C1)OC(=O)N |
Kanonische SMILES |
C#CCOCC(COCCC1=CC=CC=C1)OC(=O)N |
Synonyme |
1-(2-Phenylethoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.